molecular formula C13H23N3O3 B2633860 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea CAS No. 1796495-26-5

1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea

Cat. No. B2633860
CAS RN: 1796495-26-5
M. Wt: 269.345
InChI Key: HUGGNFCLZRARGQ-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea, also known as DOPU, is a chemical compound that has been widely used in scientific research. It is a urea derivative that has been shown to have various biological effects, including anti-inflammatory, analgesic, and neuroprotective properties.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea involves its ability to modulate various signaling pathways in cells. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea also activates the PI3K/Akt pathway, which is involved in cell survival and growth. Moreover, 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has been found to inhibit the activity of caspase-3, a key enzyme involved in apoptosis.
Biochemical and Physiological Effects:
1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in cells and tissues. 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has also been demonstrated to reduce pain sensitivity in animal models. Moreover, 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has been shown to protect neurons from damage and promote their survival.

Advantages and Limitations for Lab Experiments

1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Moreover, 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has been extensively studied and its biological effects are well characterized. However, there are also limitations to the use of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea in lab experiments. Its solubility in water is limited, which can affect its bioavailability. Moreover, 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea. One area of interest is the development of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea analogs with improved solubility and bioavailability. Another direction is the investigation of the potential use of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea as a therapeutic agent for various diseases, such as inflammatory disorders and neurodegenerative diseases. Moreover, the mechanism of action of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea needs to be further elucidated to fully understand its biological effects. Finally, the safety and toxicity of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea need to be thoroughly evaluated to ensure its safe use in humans.
Conclusion:
In conclusion, 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea, or 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea, is a urea derivative that has been extensively used in scientific research. It has various biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. The synthesis of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea involves the condensation reaction between 4-piperidone and 1,1-dimethyl-3-aminourea. 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has advantages and limitations for lab experiments, and there are several future directions for research on 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea.

Synthesis Methods

The synthesis of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea involves the condensation reaction between 4-piperidone and 1,1-dimethyl-3-aminourea. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.

Scientific Research Applications

1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has also been found to have analgesic properties by reducing pain sensitivity. Moreover, 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has been demonstrated to have neuroprotective effects by preventing neuronal damage and promoting neuronal survival.

properties

IUPAC Name

1,1-dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-10(17)4-5-12(18)16-8-6-11(7-9-16)14-13(19)15(2)3/h11H,4-9H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGGNFCLZRARGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)N1CCC(CC1)NC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea

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